![molecular formula C17H15BrN4O3S2 B2452807 4-Bromo-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide CAS No. 303797-76-4](/img/structure/B2452807.png)
4-Bromo-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide
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Overview
Description
The compound “4-Bromo-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide” is a complex organic molecule that contains several functional groups, including a bromine atom, an amide group, a sulfamoyl group, and a thiadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine atom, the amide group, the sulfamoyl group, and the thiadiazole ring would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the bromine atom could be involved in nucleophilic substitution reactions, while the amide and sulfamoyl groups could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound’s structural features make it a promising candidate for drug discovery. Researchers explore its potential as a scaffold for designing novel pharmaceutical agents. The bromo functionality at position 4 provides a useful handle for halogen exchange or coupling chemistry. By modifying other substituents, scientists can create derivatives with specific biological activities. For instance, the amide group at position 2 facilitates functionalization, allowing further modifications to enhance drug efficacy or selectivity .
Analytical Chemistry and Detection Methods
Researchers explore the compound’s analytical applications. Its unique properties, including the bromo group, allow for sensitive detection methods. For instance, it could serve as an internal standard in iodine determination assays. By quantifying iodine present as iodide, iodate, or covalently bound to organic compounds, scientists can assess food safety, pharmaceutical quality, and environmental contamination .
Materials for Organic Synthesis and Functionalization
The compound’s reactivity makes it valuable in organic synthesis. Chemists use it as a starting material for various transformations. For example, the aldehyde group at position 3 allows straightforward derivatization. By introducing other functional groups, researchers can access a diverse range of derivatives. These compounds may find applications in fields beyond those mentioned, such as materials science, catalysis, and supramolecular chemistry.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-bromo-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O3S2/c1-2-15-20-21-17(26-15)22-27(24,25)14-9-7-13(8-10-14)19-16(23)11-3-5-12(18)6-4-11/h3-10H,2H2,1H3,(H,19,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZHWTKZRYCORB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide |
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